2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the bicyclic core with pyridin-3-ol, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the 2-methoxyphenyl Group: The final step includes the acylation of the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, where the pyridine ring can be modified by electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone.
Reduction: Formation of 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential interactions with neurotransmitter receptors, making it a candidate for studying neurological pathways and disorders.
Medicine
In medicinal chemistry, 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is explored for its potential as a therapeutic agent, particularly in the treatment of neurological conditions such as Alzheimer’s disease and Parkinson’s disease.
Industry
Industrially, this compound could be used in the development of pharmaceuticals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter receptors, particularly those involved in cholinergic and dopaminergic pathways. This modulation can lead to changes in neurotransmitter release and receptor activity, which are crucial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propanone
- 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)butanone
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-25-20-7-3-2-5-15(20)11-21(24)23-16-8-9-17(23)13-19(12-16)26-18-6-4-10-22-14-18/h2-7,10,14,16-17,19H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQRCMSQJLYKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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